molecular formula C16H25ClN2O3 B6240855 tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride CAS No. 943637-55-6

tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride

Cat. No. B6240855
CAS RN: 943637-55-6
M. Wt: 328.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride, also known as 4-APOPC, is an organic compound used in scientific research. It is a synthetic derivative of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses in the brain and other parts of the body. 4-APOPC is used in a variety of laboratory experiments, and its chemical and biochemical properties have been studied extensively. This article will discuss the synthesis method of 4-APOPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride is widely used in scientific research, particularly in the fields of neuroscience and biochemistry. It is used to study the effects of acetylcholine on the nervous system, as well as its role in the regulation of neurotransmission. It is also used to study the biochemical pathways involved in the synthesis of other neurotransmitters, such as dopamine and serotonin. In addition, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride has been used to study the role of acetylcholine in memory formation and learning, as well as its effects on behavior.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride is not fully understood. However, it is believed to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the transmission of nerve impulses in the brain. It is thought to mimic the action of acetylcholine by binding to the receptor and activating it. This leads to an increased release of neurotransmitters, which can then affect the nervous system in various ways.
Biochemical and Physiological Effects
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, as well as other neurotransmitters such as dopamine and serotonin. It has also been found to affect the activity of enzymes involved in the synthesis of these neurotransmitters. In addition, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride has been found to have an effect on the electrical activity of neurons, as well as their growth and development.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it is relatively non-toxic and has few side effects. However, there are some limitations to its use. For example, it is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

The use of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride in scientific research has opened up a number of potential future directions. One possible area of research is the development of new drugs that target the muscarinic acetylcholine receptor. Another potential area of research is the use of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride in the study of the effects of acetylcholine on memory formation and learning. Finally, further research could be done to better understand the biochemical and physiological effects of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride, as well as its mechanism of action.

Synthesis Methods

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride is synthesized in a three-step process. The first step involves the reaction of piperidine-1-carboxylic acid with tert-butyl 4-aminophenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrochloric acid to form tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride hydrochloride. The synthesis is relatively simple and can be completed in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride involves the reaction of tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate with hydrochloric acid and subsequent reaction with ammonia to form the final product.", "Starting Materials": [ "tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate", "hydrochloric acid", "ammonia" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate in hydrochloric acid.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and add ammonia slowly while stirring.", "Step 4: Continue stirring for several hours until the reaction is complete.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride." ] }

CAS RN

943637-55-6

Product Name

tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride

Molecular Formula

C16H25ClN2O3

Molecular Weight

328.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.